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Compound of Interest

Compound Name:
(6-Cyclohexylpyridin-2-yl)boronic

acid

CAS No.: 1309981-39-2

Cat. No.: B577919

Get Quote

Boronic acids, once a niche class of organoboron compounds, have risen to prominence as

indispensable tools in organic synthesis and medicinal chemistry. Their unique electronic

properties, stability, and versatile reactivity have cemented their role as critical building blocks

for creating complex molecular architectures.[1][2] The significance of this compound class was

unequivocally recognized with the 2010 Nobel Prize in Chemistry for palladium-catalyzed

cross-couplings, where boronic acids are key reagents in the Suzuki-Miyaura reaction. In the

pharmaceutical realm, the approval of bortezomib (Velcade®) in 2003, a dipeptide boronic acid

for treating multiple myeloma, shattered previous misconceptions about boron's potential

toxicity and opened the floodgates for boron-containing drug development.[1][3][4]

This guide focuses on a specific, high-value building block: (6-Cyclohexylpyridin-2-yl)boronic
acid. This molecule merges three synthetically valuable motifs: a reactive boronic acid group, a

heteroaromatic pyridine ring, and a lipophilic cyclohexyl group. This combination makes it a

particularly attractive intermediate for constructing novel compounds in drug discovery and

materials science. We will explore its fundamental properties, synthesis, and critical

applications, providing researchers and development professionals with a comprehensive

understanding of its utility.
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Compound Identification and Physicochemical
Properties
Precise identification is the cornerstone of chemical research. (6-Cyclohexylpyridin-2-
yl)boronic acid is characterized by a unique set of identifiers and properties that dictate its

handling, reactivity, and application.

Property Value Reference

IUPAC Name
(6-Cyclohexylpyridin-2-

yl)boronic acid

CAS Number 1309981-39-2 [5]

Molecular Formula C₁₁H₁₆BNO₂ [5]

Molecular Weight 205.06 g/mol [5]

InChIKey
MUZDDRAIUDBFOS-

UHFFFAOYSA-N
[5]

SMILES String O=B(O)c1ncccc1C1CCCCC1

Predicted Boiling Point 398.9 ± 44.0 °C [5]

Predicted Density 1.13 ± 0.1 g/cm³ [5]

Synthesis: A Strategic Approach
The synthesis of pyridinylboronic acids requires careful strategic planning due to the inherent

reactivity of the pyridine ring. One of the most reliable and widely adopted methods involves a

halogen-metal exchange followed by borylation at low temperatures.[6] This approach prevents

undesired side reactions and allows for the clean formation of the carbon-boron bond.

Experimental Protocol: Synthesis via Lithium-Halogen
Exchange
This protocol outlines a representative synthesis starting from 2-bromo-6-cyclohexylpyridine.

Step 1: Preparation of the Reaction Vessel
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A three-necked, round-bottomed flask is dried in an oven and assembled hot under a stream

of dry nitrogen.

The flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber

septum for reagent addition.

Step 2: Initial Reaction Setup

The flask is charged with anhydrous tetrahydrofuran (THF).

2-bromo-6-cyclohexylpyridine (1.0 equivalent) is added to the solvent.

The solution is cooled to -78 °C using a dry ice/acetone bath.

Step 3: Lithium-Halogen Exchange

n-Butyllithium (n-BuLi, 1.1 equivalents) is added dropwise via syringe over 30 minutes,

ensuring the internal temperature does not rise above -70 °C.

The formation of the lithiated pyridine intermediate is typically accompanied by a color

change. The mixture is stirred for an additional hour at -78 °C.

Step 4: Borylation

Triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) is added dropwise, again maintaining a

temperature of -78 °C.

The reaction is allowed to stir at this temperature for 2 hours before being allowed to warm

slowly to room temperature overnight.

Step 5: Quench and Isolation

The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (1M).

The mixture is transferred to a separatory funnel, and the organic layer is separated.

The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

Step 6: Purification

The crude product is purified by recrystallization or column chromatography to yield (6-
Cyclohexylpyridin-2-yl)boronic acid as a solid.

Workflow Diagram: Synthesis of (6-Cyclohexylpyridin-2-
yl)boronic acid
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Caption: Synthetic workflow for (6-Cyclohexylpyridin-2-yl)boronic acid.
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Core Application: The Suzuki-Miyaura Coupling
Reaction
The paramount application of (6-Cyclohexylpyridin-2-yl)boronic acid is its use as a coupling

partner in the Suzuki-Miyaura reaction.[7][8] This palladium-catalyzed reaction forges a carbon-

carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a transformation that

is fundamental to modern synthetic chemistry.[9][10]

Mechanism of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, CsF) to form a more

nucleophilic boronate species. This species then transfers its organic group (the 6-

cyclohexylpyridin-2-yl moiety) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0)

catalyst to re-enter the cycle.

Catalytic Cycle Diagram
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Development
The true power of (6-Cyclohexylpyridin-2-yl)boronic acid lies in its role as a molecular "Lego

brick" for constructing potential drug candidates.
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Structural Diversity: The Suzuki reaction allows for the rapid combination of this pyridyl

building block with a vast library of other aryl or heteroaryl halides. This modularity enables

the efficient creation of large numbers of diverse compounds for biological screening.

Medicinal Chemistry Motifs: The pyridine ring is a privileged scaffold in medicinal chemistry,

known for its ability to engage in hydrogen bonding and its presence in numerous approved

drugs. The cyclohexyl group adds lipophilicity, which can be crucial for tuning a molecule's

solubility, permeability, and metabolic stability—key parameters in drug design.

Lead Optimization: During the optimization phase of drug discovery, chemists systematically

modify a lead compound to improve its properties. Using different substituted pyridylboronic

acids or coupling them with various halides allows for fine-tuning the structure-activity

relationship (SAR) to achieve desired potency and pharmacokinetic profiles.

Logical Flow from Building Block to Drug Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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